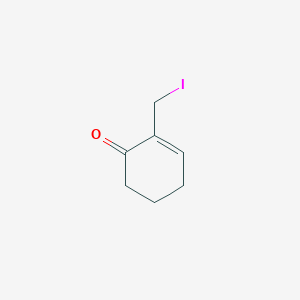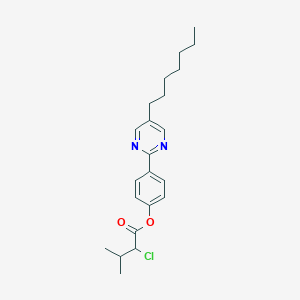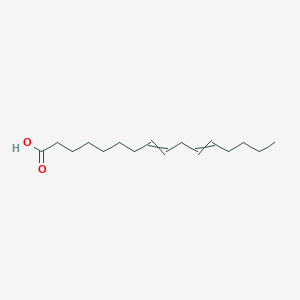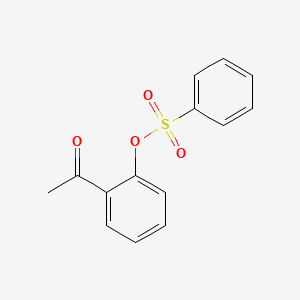![molecular formula C13H14BrClO3S B14317947 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate CAS No. 111718-76-4](/img/structure/B14317947.png)
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H14BrClO3S . This compound features a bicyclic heptane structure with a chlorine atom and a bromobenzene sulfonate group attached. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-chlorobicyclo[2.2.1]hept-2-ene with 4-bromobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing how the compound interacts with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Chlorobicyclo[221]heptan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bicyclic heptane structure and a bromobenzene sulfonate group
Eigenschaften
CAS-Nummer |
111718-76-4 |
|---|---|
Molekularformel |
C13H14BrClO3S |
Molekulargewicht |
365.67 g/mol |
IUPAC-Name |
(5-chloro-2-bicyclo[2.2.1]heptanyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H14BrClO3S/c14-10-1-3-11(4-2-10)19(16,17)18-13-7-8-5-9(13)6-12(8)15/h1-4,8-9,12-13H,5-7H2 |
InChI-Schlüssel |
VENAOVRKEBHQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC2Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)





![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)



